[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate
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Overview
Description
[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a sulfonylhydrazinylidene moiety, and a bromobenzoate ester, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonylhydrazine with 2-methoxy-4-formylphenyl to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Esterification: The hydrazone intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonylhydrazinylidene moiety, potentially converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 3-bromobenzoic acid.
Reduction: Formation of 2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylamino]methyl]phenyl 3-bromobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate exerts its effects involves interactions with specific molecular targets. The sulfonylhydrazinylidene moiety can interact with enzymes and receptors, modulating their activity. The bromobenzoate ester can facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] acetate
- [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-bromobenzoate
Uniqueness
Compared to similar compounds, [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate is unique due to the presence of the bromine atom at the 3-position of the benzoate ester. This structural feature can significantly influence its reactivity and binding properties, making it a distinct entity in chemical and biological studies.
Properties
Molecular Formula |
C22H19BrN2O5S |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H19BrN2O5S/c1-15-6-9-19(10-7-15)31(27,28)25-24-14-16-8-11-20(21(12-16)29-2)30-22(26)17-4-3-5-18(23)13-17/h3-14,25H,1-2H3/b24-14+ |
InChI Key |
KINHICXGSHTDBY-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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